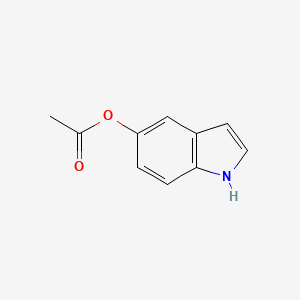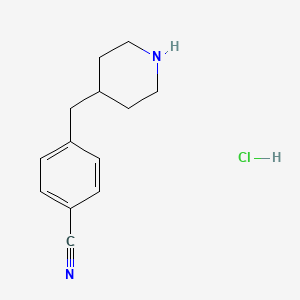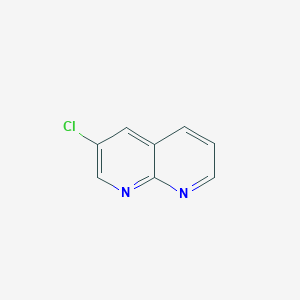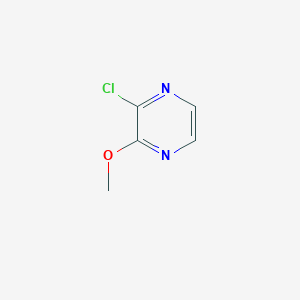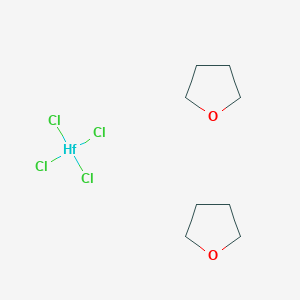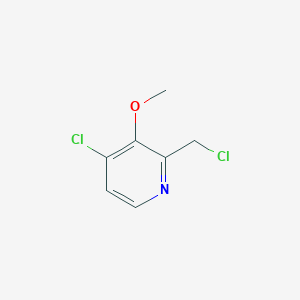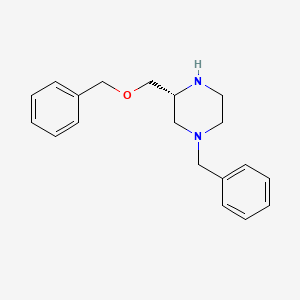
(R)-N4-Benzyl-2-(benzyloxymethyl)pipérazine
Vue d'ensemble
Description
®-N4-Benzyl-2-(benzyloxymethyl)piperazine is a chiral piperazine derivative that has garnered significant interest in the fields of medicinal chemistry and organic synthesis Piperazine derivatives are known for their wide range of biological activities and are commonly found in various pharmaceuticals
Applications De Recherche Scientifique
Chemistry
®-N4-Benzyl-2-(benzyloxymethyl)piperazine is used as a building block in organic synthesis, particularly in the synthesis of complex heterocyclic compounds
Biology
In biological research, ®-N4-Benzyl-2-(benzyloxymethyl)piperazine is studied for its potential as a ligand in receptor binding studies . Its ability to interact with specific biological targets makes it a valuable tool in the development of new therapeutic agents.
Medicine
The compound has shown promise in medicinal chemistry as a potential drug candidate for various therapeutic applications . Its structural features allow for the optimization of pharmacokinetic properties, making it a suitable scaffold for drug design.
Industry
In the industrial sector, ®-N4-Benzyl-2-(benzyloxymethyl)piperazine is used in the production of pharmaceuticals and agrochemicals . Its chemical reactivity and stability make it an ideal intermediate for large-scale synthesis.
Mécanisme D'action
Target of Action
Piperazine derivatives have been known to interact with various receptors and channels, acting as regulatory subunits
Mode of Action
Piperazine compounds generally mediate their action by interacting with their targets, leading to various changes . The specific interactions of this compound with its targets and the resulting changes need to be investigated further.
Biochemical Pathways
Piperazine derivatives are known to be involved in various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory
Pharmacokinetics
Piperazine derivatives are known to have various pharmacokinetic properties, which can influence their bioavailability
Result of Action
Piperazine derivatives are known to have various biological activities, which can lead to different molecular and cellular effects
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N4-Benzyl-2-(benzyloxymethyl)piperazine typically involves the following steps:
Cyclization of 1,2-diamine derivatives with sulfonium salts: This method involves the reaction of 1,2-diamine derivatives with sulfonium salts under basic conditions to form protected piperazines.
Ring Opening of Aziridines: Aziridines can be opened using N-nucleophiles to form piperazine derivatives.
Industrial Production Methods
Industrial production of ®-N4-Benzyl-2-(benzyloxymethyl)piperazine may involve large-scale application of the above synthetic routes, optimized for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Substitution: The benzyl group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used in substitution reactions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde
Reduction: Benzyl methylene derivatives
Substitution: Various substituted piperazine derivatives
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperazine (BZP): A central nervous system stimulant with structural similarities to ®-N4-Benzyl-2-(benzyloxymethyl)piperazine.
1-(3-Chlorophenyl)piperazine (mCPP): A phenylpiperazine derivative commonly found in combination with other piperazines.
1-(3-Trifluoromethylphenyl)piperazine (TFMPP): Another phenylpiperazine derivative often used in combination with BZP.
Uniqueness
®-N4-Benzyl-2-(benzyloxymethyl)piperazine stands out due to its chiral nature and the presence of both benzyl and benzyloxymethyl groupsThe compound’s ability to undergo diverse chemical reactions and its versatility as a synthetic intermediate further highlight its distinctiveness compared to other piperazine derivatives .
Propriétés
IUPAC Name |
(3R)-1-benzyl-3-(phenylmethoxymethyl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O/c1-3-7-17(8-4-1)13-21-12-11-20-19(14-21)16-22-15-18-9-5-2-6-10-18/h1-10,19-20H,11-16H2/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDGPQHCJHZWORQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(N1)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H](N1)COCC2=CC=CC=C2)CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90445188 | |
| Record name | (3R)-1-Benzyl-3-[(benzyloxy)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
255723-98-9 | |
| Record name | (3R)-1-Benzyl-3-[(benzyloxy)methyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90445188 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


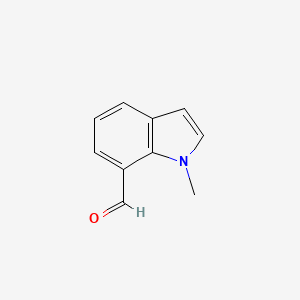
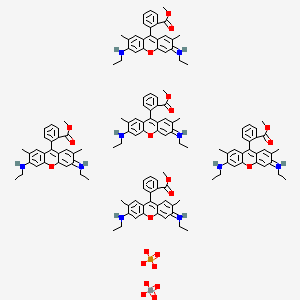
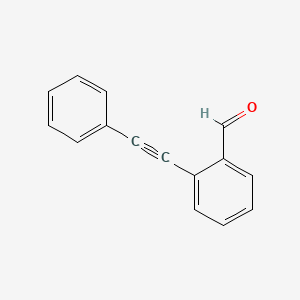
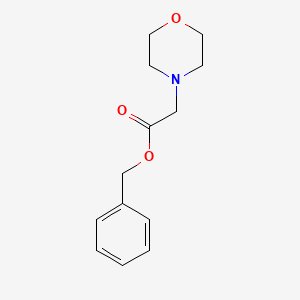
![7-Methyl-2H-benzo[e][1,3]oxazine-2,4(3H)-dione](/img/structure/B1589319.png)

